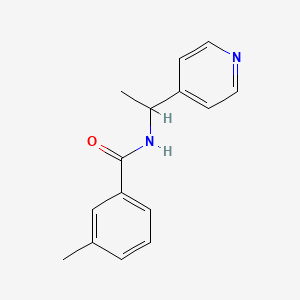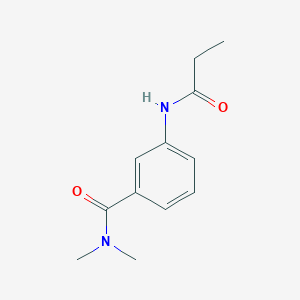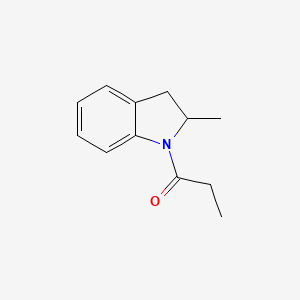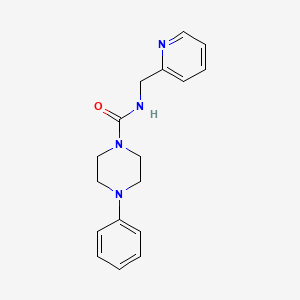
3-methyl-N-(1-pyridin-4-ylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(1-pyridin-4-ylethyl)benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. MPB belongs to the class of benzamides and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(1-pyridin-4-ylethyl)benzamide involves its interaction with specific receptors in the body. It has been shown to bind to the sigma-1 receptor, which is involved in regulating cellular processes such as cell survival, proliferation, and differentiation. 3-methyl-N-(1-pyridin-4-ylethyl)benzamide also interacts with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
3-methyl-N-(1-pyridin-4-ylethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in regulating mood and behavior. Additionally, 3-methyl-N-(1-pyridin-4-ylethyl)benzamide has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-N-(1-pyridin-4-ylethyl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using 3-methyl-N-(1-pyridin-4-ylethyl)benzamide in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 3-methyl-N-(1-pyridin-4-ylethyl)benzamide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, further research is needed to clarify its mechanism of action and to identify potential off-target effects. Finally, there is a need for research on the development of more potent and selective analogs of 3-methyl-N-(1-pyridin-4-ylethyl)benzamide for use in drug development.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(1-pyridin-4-ylethyl)benzamide involves the reaction of 3-methylbenzoic acid with 1-(pyridin-4-yl) ethanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of 3-methyl-N-(1-pyridin-4-ylethyl)benzamide, which can be purified using column chromatography.
Applications De Recherche Scientifique
3-methyl-N-(1-pyridin-4-ylethyl)benzamide has been studied for its potential applications in drug development, particularly in the treatment of cancer and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 3-methyl-N-(1-pyridin-4-ylethyl)benzamide has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
3-methyl-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-4-3-5-14(10-11)15(18)17-12(2)13-6-8-16-9-7-13/h3-10,12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMLHVKNNICWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-pyridin-4-ylethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)
![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)

![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)
![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-iodo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B7461163.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)


